17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester)
Description
Structural Characterization and Molecular Properties
17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) is a semi-synthetic estrogen derivative with the molecular formula C₃₁H₄₀O₁₁ and a molecular weight of 588.64 g/mol . Its structure consists of three key components:
- 17β-Estradiol core : A steroidal backbone with hydroxyl groups at positions 3 and 17.
- β-D-glucuronide moiety : Linked to the 17-hydroxy group via a glycosidic bond.
- Protective groups : Acetyl groups at the 2-, 3-, and 4-positions of the glucuronic acid and a methyl ester at the carboxylate group.
The acetylation and methyl esterification enhance the compound’s stability against enzymatic hydrolysis, making it suitable for synthetic and analytical applications. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the β-configuration of the glucuronide linkage and the esterification pattern.
Table 1: Molecular Properties of 17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₀O₁₁ |
| Molecular Weight | 588.64 g/mol |
| Key Functional Groups | Acetyl, methyl ester, glucuronide |
| Solubility | Dichloromethane, methanol |
| Stability | Stable at -20°C |
Position in Estrogen Metabolite Classification
This compound belongs to the estrogen glucuronide conjugate family, which includes endogenous metabolites like estradiol-17β-glucuronide and estradiol-3-glucuronide. Unlike natural glucuronides, its acetylated and methylated groups render it resistant to β-glucuronidase, distinguishing it as a synthetic analog. Estrogen conjugates are categorized by their:
- Site of conjugation : 3-OH or 17-OH positions on estradiol.
- Biological function : Water-soluble forms for excretion or enzymatic reactivation.
Table 2: Comparison with Natural Estradiol Glucuronides
| Property | 17β-Estradiol-17-glucuronide | 17β-Estradiol 17-(Tri-O-acetyl Methyl Ester) |
|---|---|---|
| Conjugation Site | 17-OH | 17-OH |
| Enzymatic Stability | Hydrolyzed by β-glucuronidase | Resistant to hydrolysis |
| Molecular Weight | 448.5 g/mol | 588.64 g/mol |
| Natural/Synthetic | Endogenous | Synthetic |
Historical Context in Steroid Biochemistry
The synthesis of acetyl-protected glucuronide derivatives emerged in the 1980s to address challenges in steroid conjugate analysis. Early work by Numazawa et al. (1983) demonstrated the utility of acetylated glucuronides in producing antibodies for radioimmunoassays, bypassing interference from endogenous estrogens. This compound’s design was further refined to improve yield and purity, leveraging silver carbonate-mediated glycosylation reactions.
Significance in Estradiol Conjugate Research
17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester serves as:
- Synthetic intermediate : For radiolabeled probes (e.g., ³H- or ⁹⁹mTc-labeled derivatives) used in estrogen receptor imaging.
- Enzyme substrate : In studies of UDP-glucuronosyltransferase (UGT) activity and multidrug resistance-associated protein (MRP) transporters.
- Reference standard : In mass spectrometry-based quantification of estrogen metabolites.
Its role in elucidating cholestasis mechanisms is notable: when administered intravenously in rat models, it inhibits bile acid secretion by disrupting transporter function, providing insights into estrogen-induced liver toxicity.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLFSHXKYZPFF-JSQRUJIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747723 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-66-0 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Glucuronic Acid Hydroxyl Groups
Glucuronic acid is acetylated at the 2-, 3-, and 4-positions using acetic anhydride in pyridine, yielding 2,3,4-tri-O-acetyl-D-glucuronic acid .
Methyl Esterification
The carboxylic acid group is converted to a methyl ester via reaction with methanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC):
Bromination at the Anomeric Position
The anomeric hydroxyl group is replaced with bromine using hydrogen bromide (HBr) in acetic acid, producing the glycosyl bromide donor:
Glycosylation of 17β-Estradiol
The 17β-hydroxyl group of estradiol is targeted for glycosylation due to its lower acidity compared to the phenolic 3-hydroxyl, enabling selective reactivity under anhydrous conditions.
Reaction Conditions
-
Catalyst : Silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) facilitates bromide displacement and β-anomer formation via neighboring group participation from the acetylated 2-OH.
-
Solvent : Anhydrous dichloromethane or acetonitrile.
-
Molar Ratio : Donor-to-estradiol ratio of 1.2:1 to minimize side products.
Mechanism
The glucuronide donor’s anomeric bromide reacts with the 17β-hydroxyl group, forming a β-glycosidic bond through an SN2 mechanism:
Post-Synthetic Modifications and Purification
Deprotection (If Required)
While the target compound retains acetyl and methyl ester protections, unwanted acetyl groups (e.g., at the 3-OH of estradiol) are removed using methanolic ammonia or hydrazine.
Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the product (Rf ≈ 0.45).
-
Crystallization : Ethanol/water mixtures yield crystalline product (mp 198–202°C).
Analytical Characterization
Yield Optimization and Challenges
Factors Affecting Yield
Common Side Reactions
-
α-Anomer Formation : Minimized by using Ag₂CO₃ and acetyl protections.
-
3-OH Glycosylation : <5% due to steric hindrance and lower nucleophilicity of the phenolic OH.
Industrial-Scale Adaptations
Large-scale synthesis employs continuous flow reactors to enhance mixing and reduce reaction time (2–3 hours vs. 12 hours batch). Automated chromatography systems (e.g., Prep HPLC) achieve >99% purity for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Koenigs-Knorr (Ag₂CO₃) | 68% | 98% | β:α = 95:5 | High |
| Schmidt Glycosylation | 55% | 92% | β:α = 85:15 | Moderate |
| Enzymatic Synthesis | 30% | 88% | β-only | Low |
Chemical Reactions Analysis
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry for the research of estradiol-related compounds.
Biology: The compound is studied for its estrogenic effects and its role in cellular processes.
Medicine: It is utilized in the treatment of menopausal syndromes and other gynecological disorders.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) involves its conversion to 17|A-Estradiol in the body. This conversion allows it to exert its estrogenic effects by binding to estrogen receptors. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various cellular pathways and processes.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Transport and Metabolism
- The target compound’s 17β-glucuronide moiety enables OATP-mediated transport (Kₘ ~3 μM), similar to E2-17G but with enhanced membrane permeability due to acetylation .
- Acetyl groups protect against premature hydrolysis by β-glucuronidases, extending half-life in biological matrices compared to non-acetylated glucuronides .
Biological Activity
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is a glucuronide derivative of 17beta-estradiol, a potent estrogen hormone. This compound has garnered attention due to its potential biological activities, including its role in estrogen signaling and therapeutic applications in hormone-related conditions.
- Molecular Formula : C31H40O11
- Molecular Weight : 588.64 g/mol
- CAS Number : 14364-66-0
Estrogenic Activity
The primary biological activity of 17beta-Estradiol and its derivatives is their interaction with estrogen receptors (ERs), particularly ERα and ERβ. This compound exhibits estrogenic effects, which can influence various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health.
-
Mechanism of Action :
- Binding Affinity : The compound binds to estrogen receptors, activating gene transcription involved in reproductive and metabolic processes.
- Signal Transduction : It modulates pathways that control cell proliferation and differentiation.
-
Case Studies :
- A study demonstrated that glucuronidation of estradiol enhances its solubility and bioavailability, potentially leading to increased therapeutic efficacy in hormone replacement therapies .
- Research indicated that this compound could mitigate the effects of estrogen deficiency in postmenopausal women by promoting bone health and reducing osteoporosis risk .
Antitumor Activity
Recent investigations have suggested that glucuronide derivatives may exhibit antitumor properties by modulating estrogen receptor pathways in breast cancer cells.
- In Vitro Studies :
- In a study involving MCF-7 breast cancer cells, treatment with estradiol derivatives showed a reduction in cell proliferation rates, indicating potential use as an adjunct therapy in breast cancer management .
- The compound's ability to downregulate ERα expression was noted, which is significant for tamoxifen-resistant cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) suggests enhanced absorption and distribution compared to its non-glucuronidated counterparts.
- Absorption : Improved bioavailability due to acetylation.
- Metabolism : Primarily metabolized by UDP-glucuronosyltransferases (UGTs), leading to more hydrophilic metabolites that are easily excreted.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C31H40O11 |
| Molecular Weight | 588.64 g/mol |
| CAS Number | 14364-66-0 |
| Estrogen Receptor Binding Affinity | Moderate to High |
| Antitumor Activity | Present |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 17β-estradiol glucuronide derivatives, and how can their purity be validated?
- The Schmidt glycosylimidate method is widely used for synthesizing β-D-glucuronides. This involves activating glucuronic acid via trichloroacetimidate intermediates to facilitate stereoselective glycosylation at the 17β position of estradiol . Post-synthesis, purity validation requires ¹H/¹³C NMR for structural confirmation (e.g., acetyl group integration at 2,3,4-positions) and HPLC with UV/fluorescence detection for quantitative analysis . Deuterated analogs (e.g., [16,16,17-²H₃]-estradiol glucuronides) can be synthesized to support metabolic tracing studies .
Q. How do structural modifications (e.g., acetylation, glucuronidation) influence the solubility and stability of 17β-estradiol derivatives?
- Acetylation at the 2,3,4-positions of the glucuronide moiety increases lipophilicity, enhancing membrane permeability and stability against enzymatic hydrolysis in biological matrices. However, this reduces aqueous solubility, necessitating fresh preparation in organic solvents (e.g., DMSO) for cell-based assays . The methyl ester at the glucuronide carboxyl group further stabilizes the compound against β-glucuronidase cleavage .
Q. What analytical standards and reference materials are critical for quantifying this compound in biological samples?
- Certified reference standards (e.g., CAS 14364-66-0) with ≥95% purity, validated via LC-MS/MS and NMR, are essential for calibration. Isotopically labeled analogs (e.g., deuterated or ¹³C-labeled derivatives) enable precise quantification in complex matrices like plasma or bile . ISO 17034-certified suppliers ensure traceability and compliance with regulatory guidelines for pharmacokinetic studies .
Advanced Research Questions
Q. What experimental models are suitable for studying the ATP-dependent transport of this compound, and how do transporter affinities compare across isoforms?
- Canalicular membrane vesicles from rat liver or MRP-transfected HeLa cells are optimal for ATP-dependent transport assays. Kinetic studies reveal a Kₘ of 2.5–75 μM for MRP1/2 and P-glycoprotein (P-gp), with competitive inhibition by cholestatic steroids (e.g., estriol 16α-glucuronide) . Notably, oatp (organic anion-transporting polypeptide) exhibits higher affinity (Kₘ = 3 μM) compared to MRP isoforms, emphasizing substrate-specific trafficking .
Q. How does 17β-estradiol 17-glucuronide induce cholestasis, and what molecular mechanisms underlie transporter internalization?
- At supraphysiological doses (e.g., 15 μmol/kg in rats), this compound triggers endocytic internalization of Bsep (bile salt export pump) and Mrp2 via ROS-mediated signaling, impairing bile salt secretion. Confocal microscopy and Western blotting show cAMP analogs (e.g., DBcAMP) prevent internalization by promoting vesicle recycling to the canalicular membrane . Mrp2-knockout (TR⁻) models confirm its role as a prerequisite for cholestatic injury .
Q. What are the implications of glucuronide position (3- vs. 17-) on transporter specificity and cytotoxicity?
- 17-Glucuronidation is critical for high-affinity interactions with oatp and MRP1/2, while 3-glucuronides (e.g., estradiol 3-β-D-glucuronide) show negligible binding . This positional specificity correlates with cytotoxicity: 17-glucuronides induce mitochondrial dysfunction in hepatocytes, whereas 3-derivatives are non-toxic at equivalent concentrations .
Q. How can mutations in ABC transporters (e.g., ABCG2 R482) alter the pharmacokinetics of this compound?
- Acquired mutations (e.g., R482G in ABCG2) reduce transport efficiency for 17β-estradiol glucuronide by 60–70%, as shown in vesicular uptake assays. This mutation also diminishes competitive inhibition by chemotherapeutics (e.g., methotrexate), suggesting overlapping substrate-binding domains . Structural modeling predicts steric clashes between the acetylated glucuronide and mutated residues .
Methodological Considerations
- Transport Assays : Use ATP-depleted vesicles as negative controls. Inhibitors like MK571 (MRP-specific) or PSC-833 (P-gp modulator) clarify isoform contributions .
- Confocal Imaging : Fix hepatocyte couplets with paraformaldehyde post-treatment to arrest vesicle trafficking. Anti-Bsep antibodies (e.g., K12) validate canalicular membrane localization .
- Synthesis Optimization : Replace Schmidt’s method with Koenigs-Knorr glycosylation for improved yields in deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
